(2R)-Octahydro-1H-indole-2-carboxylic acid
CAS No.: 108507-42-2
Cat. No.: VC20845538
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108507-42-2 |
---|---|
Molecular Formula | C9H15NO2 |
Molecular Weight | 169.22 g/mol |
IUPAC Name | (2R,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m1/s1 |
Standard InChI Key | CQYBNXGHMBNGCG-BWZBUEFSSA-N |
Isomeric SMILES | C1CC[C@@H]2[C@H](C1)C[C@@H](N2)C(=O)O |
SMILES | C1CCC2C(C1)CC(N2)C(=O)O |
Canonical SMILES | C1CCC2C(C1)CC(N2)C(=O)O |
Chemical Structure and Properties
Chemical Identity
(2R)-Octahydro-1H-indole-2-carboxylic acid (CAS 108507-42-2) is a fully reduced indole derivative with a carboxylic acid group at the 2-position. It features a saturated bicyclic structure with three stereogenic centers, giving rise to several possible stereoisomers. The compound has the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol .
Property | Information |
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IUPAC Name | (2R)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
CAS Number | 108507-42-2 |
Molecular Formula | C₉H₁₅NO₂ |
Molecular Weight | 169.22 g/mol |
InChI | InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) |
InChI Key | CQYBNXGHMBNGCG-BWZBUEFSSA-N |
SMILES | C1CC[C@@H]2C@HCC@@HC(=O)O |
Synonyms | D-Octahydroindole-2-carboxylic acid; (R)-Oic |
Physical Properties
The physical and chemical properties of (2R)-Octahydro-1H-indole-2-carboxylic acid are summarized in the following table :
Property | Value |
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Appearance | White solid |
Density | 1.135 g/cm³ |
Boiling Point | 318.6°C at 760 mmHg |
Flash Point | 146.5°C |
Vapor Pressure | 7.54E-05 mmHg at 25°C |
Index of Refraction | 1.507 |
LogP | 1.32050 |
PSA | 49.33000 |
Stereochemistry
The compound features three stereogenic centers (at positions 2, 3a, and 7a), leading to multiple possible stereoisomers. Two principal stereoisomers are documented in the literature :
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(2R,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid (PubChem CID 7129540)
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(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (PubChem CID 7129538)
The specific stereochemistry significantly impacts the compound's biological activity and its effectiveness in pharmaceutical applications. The trans-fused ring system in particular stereoisomers provides a rigid scaffold that contributes to the compound's utility in medicinal chemistry .
Synthesis Methods
Asymmetric Hydrogenation
One common method for synthesizing (2R)-Octahydro-1H-indole-2-carboxylic acid involves asymmetric hydrogenation of unsaturated precursors. This approach typically employs:
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A ruthenium catalyst system for the hydrogenation reaction
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Chiral auxiliaries or catalysts to control stereoselectivity
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Careful control of reaction conditions to favor the desired stereoisomer
This method can achieve high optical purity for the R-enantiomer when properly optimized.
Resolution Techniques
Another approach involves resolving racemic mixtures of octahydro-1H-indole-2-carboxylic acid:
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Formation of diastereomeric salts using chiral acids or bases
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Separation through fractional crystallization
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Chromatographic separation using chiral stationary phases
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Enzymatic resolution methods
While these techniques can be effective, they often result in lower yields since half of the material (the unwanted stereoisomer) is typically discarded .
Industrial Production Methods
For large-scale production, more efficient methods have been developed based on chiral auxiliary-induced diastereoselective intramolecular ring-closure strategies. Key aspects include:
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Use of (S)-(-)-1-phenylethylamine as a chiral auxiliary
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Catalyst-assisted stereochemical control
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Optimized reaction conditions to enhance yield and stereoselectivity
These methods establish the correct stereochemistry in the octahydroindole bicyclic ring system with higher efficiency than traditional approaches .
Analytical Methods
HPLC Analysis
HPLC methods have been developed for the separation and quantification of (2R)-Octahydro-1H-indole-2-carboxylic acid and its stereoisomers. A validated stability-indicating reverse-phase HPLC method using a refractive index detector has been reported with the following specifications :
Parameter | Specification |
---|---|
Column | Inertsil ODS-4 (250 mm × 4.6 mm ID; 5 μm) |
Mobile Phase | pH 3.0 Buffer solution (10 mM anhydrous potassium dihydrogen phosphate) |
Flow Rate | 1.5 mL/min |
Column Temperature | 35°C |
Injection Volume | 10 μL |
Detection | Refractive Index Detector (RID) |
Run Time | 35 minutes |
This method successfully separates all four stereoisomers with good resolution and is suitable for quality control purposes in pharmaceutical manufacturing .
Pharmaceutical Applications
Role in ACE Inhibitor Synthesis
(2R)-Octahydro-1H-indole-2-carboxylic acid serves as a key starting material for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, particularly:
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Perindopril: A long-acting ACE inhibitor used to treat hypertension, heart failure, and coronary artery disease
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Trandolapril: Another ACE inhibitor with similar indications
These medications function by inhibiting ACE, thereby reducing the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, decreased blood pressure, and reduced cardiac workload .
Structure-Activity Relationships
The stereochemistry of (2R)-Octahydro-1H-indole-2-carboxylic acid is crucial for the biological activity of ACE inhibitors. The specific three-dimensional arrangement:
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Provides a rigid, conformationally restricted scaffold
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Positions functional groups optimally for enzyme binding
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Enhances specificity for the target enzyme
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Contributes to improved pharmacokinetic properties
These structural features make the compound particularly valuable in the development of medications requiring precise spatial arrangement of functional groups .
Chemical Reactions
Carboxylic Acid Reactions
The carboxylic acid moiety undergoes typical reactions for this functional group, including:
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Esterification: Formation of esters with alcohols
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Amide Formation: Reaction with amines to form amide bonds
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Reduction: Conversion to alcohols or aldehydes
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Salt Formation: Reaction with bases to form carboxylate salts
These reactions are commonly utilized in the synthesis of pharmaceutical derivatives and other complex molecules .
Nitrogen-Based Reactions
The secondary amine (NH) in the indole ring can participate in various reactions:
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Alkylation: Introduction of alkyl groups on the nitrogen
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Acylation: Formation of amides at the nitrogen position
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Carbamate Formation: Reaction with chloroformates or carbonates
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Protection/Deprotection: Various protecting groups (e.g., Fmoc, Boc) can be installed and removed
These transformations allow for further functionalization of the molecule for specific applications in drug synthesis and research .
Comparative Analysis with Stereoisomers
Stereoisomers and Their Properties
The different stereoisomers of octahydro-1H-indole-2-carboxylic acid exhibit varying properties that affect their utility in pharmaceutical applications:
Stereoisomer | Configuration | Primary Applications | Notable Properties |
---|---|---|---|
(2R,3aS,7aS) | CID 7129538 | Perindopril synthesis | Higher affinity for ACE binding |
(2R,3aR,7aR) | CID 7129540 | Research applications | Different conformational properties |
(2S,3aS,7aS) | CID [not provided] | Trandolapril synthesis | Key intermediate for specific ACE inhibitors |
(2S,3aR,7aR) | CID [not provided] | Research applications | Alternative conformational properties |
The specific stereochemistry at each center significantly impacts the compound's behavior in biological systems and its effectiveness in drug formulations .
Hydrochloride Salt Form
The hydrochloride salt of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (CAS 1004292-98-1) is frequently used in pharmaceutical applications due to:
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Enhanced solubility in aqueous media
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Improved stability during storage
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Better handling properties for manufacturing
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Molecular weight of 205.68 g/mol
The salt form is particularly valuable in formulation development and large-scale pharmaceutical production .
Research Applications
Medicinal Chemistry
Beyond ACE inhibitors, (2R)-Octahydro-1H-indole-2-carboxylic acid has applications in diverse areas of medicinal chemistry:
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Development of peptidomimetics that incorporate conformationally restricted amino acid derivatives
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Design of enzyme inhibitors for various therapeutic targets
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Creation of peptide-based drug candidates with improved metabolic stability
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Investigation of structure-activity relationships in drug development
The compound's rigid bicyclic structure makes it particularly valuable for the design of molecules with precise three-dimensional arrangements .
Organic Synthesis
In synthetic organic chemistry, (2R)-Octahydro-1H-indole-2-carboxylic acid serves as:
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A chiral building block for complex molecule synthesis
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A starting material for the preparation of specialized amino acid derivatives
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A component in the development of novel heterocyclic compounds
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A model system for studying stereoselective reactions
Its unique structural features and well-defined stereochemistry make it valuable for applications requiring precise control of three-dimensional structure.
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